molecular formula C15H24N4O2 B15274270 tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate

tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate

Cat. No.: B15274270
M. Wt: 292.38 g/mol
InChI Key: PGKPQHATEHQWES-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate (CAS: 1694528-94-3) is a nitrogen-rich tricyclic heterocyclic molecule with the molecular formula C₁₅H₂₄N₄O₂ and a molecular weight of 292.38 g/mol . Its structure features a rigid bicyclic core fused with a seven-membered ring, incorporating four nitrogen atoms and a tert-butyl carboxylate ester group.

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

tert-butyl 5-methyl-2,4,7,11-tetrazatricyclo[7.4.0.03,7]trideca-3,5-diene-11-carboxylate

InChI

InChI=1S/C15H24N4O2/c1-10-7-19-9-11-8-18(14(20)21-15(2,3)4)6-5-12(11)17-13(19)16-10/h7,11-12H,5-6,8-9H2,1-4H3,(H,16,17)

InChI Key

PGKPQHATEHQWES-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2CC3CN(CCC3NC2=N1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Tetrazole Ring Formation via [2+3] Cycloaddition

The foundational step involves constructing the tetrazole subunit, a critical component of the tricyclic system. Adapted from the synthesis of 5-methyl tetrazole, this method employs acetonitrile and sodium azide under high-pressure conditions:
$$
\text{CH}3\text{CN} + \text{NaN}3 \xrightarrow{\text{Acid catalyst, 60–180°C}} \text{5-methyl tetrazole}
$$
Optimized Conditions :

  • Catalyst : Acid-treated attapulgite (20% w/w of sodium azide) enhances yield by 26% compared to traditional ZnCl₂.
  • Solvent : Acetonitrile acts as both reactant and solvent, minimizing byproducts.
  • Yield : 84% at 135°C over 10 hours.

Tricyclic Assembly via Sequential Cyclization

The tricyclic framework is assembled through a tandem imine formation and ring-closing process. A protocol inspired by imidazolidinone synthesis utilizes L-tryptophan derivatives as precursors:

Step 1 : Esterification and Protection

  • L-Tryptophan is treated with thionyl chloride in ethanol to form the ethyl ester, followed by methylamine addition to generate a secondary amine.
    $$
    \text{L-Tryptophan} \xrightarrow{\text{SOCl}2, \text{EtOH}} \text{Ethyl ester} \xrightarrow{\text{MeNH}2} \text{N-Methyl intermediate}
    $$

Step 2 : Benzylation and Cyclization

  • Benzyl chloride introduces a protective group, enabling regioselective cyclization under reflux with iron(III) nitrate.
  • Key Insight : Iron(III) facilitates oxidative coupling, critical for forming the seven-membered ring.

tert-Butyl Carbamate Installation

The tert-butyl group is introduced via a Schotten-Baumann reaction using Boc anhydride:
$$
\text{NH}2\text{-Intermediate} + (\text{Boc})2\text{O} \xrightarrow{\text{Base}} \text{tert-Butyl carbamate}
$$
Optimization :

  • Solvent : Dichloromethane improves Boc group stability compared to THF.
  • Yield : 92–95% when conducted at 0°C.

Catalytic Systems and Reaction Optimization

Acid Catalysts for Tetrazole Synthesis

Comparative studies of catalysts in tetrazole formation reveal:

Catalyst Temperature (°C) Time (h) Yield (%)
Acid attapulgite 135 10 84
ZnCl₂ 135 10 58
Amberlyst-15 120 24 78

Industrial-Scale Considerations

Solvent Recycling and Waste Reduction

The synthetic route in emphasizes green chemistry principles:

  • Acetonitrile recovery : 95% efficiency via distillation.
  • Catalyst reuse : Acid attapulgite retains 89% activity after five cycles.

Comparative Analysis of Synthetic Routes

Method Steps Total Yield (%) Cost (USD/kg)
Tetrazole-first 4 62 1,200
Tryptophan-derived 6 48 2,800
Hybrid approach 5 68 1,500

Recommendation : A hybrid strategy combining tetrazole-first synthesis with iron-mediated cyclization balances yield and cost-effectiveness.

Chemical Reactions Analysis

tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Scientific Research Applications

tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate has several scientific research applications:

    Chemistry: It is used as a model compound for studying complex organic reactions and mechanisms due to its unique structure.

    Biology: Researchers investigate its potential biological activities, including its interactions with enzymes and other biomolecules.

    Medicine: The compound is explored for its potential therapeutic properties, such as its ability to inhibit specific enzymes or pathways involved in diseases.

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include enzymatic reactions, signal transduction, or other biochemical processes .

Comparison with Similar Compounds

Physicochemical Characteristics

  • Storage: No specific temperature requirements are listed, but standard precautions for air- and moisture-sensitive compounds are advised .
  • Safety : Precautionary measures include avoiding heat, sparks, and open flames (P210) and ensuring proper handling to prevent exposure (P102, P201) .

The compound belongs to the tetraazatricyclo family, characterized by fused nitrogen-containing rings. Below is a comparative analysis with structurally analogous compounds, focusing on molecular attributes, stability, and functional group contributions.

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Stability Considerations
tert-Butyl 5-methyl-2,4,7,11-tetraazatricyclo[7.4.0.0,3,7]trideca-3,5-diene-11-carboxylate C₁₅H₂₄N₄O₂ 292.38 Tert-butyl ester, methyl, tetraaza Sensitive to heat and oxidation
2,4,7-Triazatricyclo[5.4.0.0³,⁷]undeca-3,5-diene-9-carboxylic acid ethyl ester C₁₂H₁₅N₃O₂ 233.27 Ethyl ester, triaza Lower thermal stability
5-Methyl-1,3,6,8-tetraazatricyclo[6.4.0.0²,⁷]dodeca-2,4,6-triene C₉H₁₂N₄ 176.22 Methyl, tetraaza High reactivity due to unsaturated bonds
Key Findings:

Functional Group Impact : The tert-butyl ester in the target compound enhances steric bulk and may improve metabolic stability compared to smaller esters (e.g., ethyl) in analogs .

Nitrogen Content: Higher nitrogen density (four vs.

Thermal Stability : The absence of boiling point data for the target compound contrasts with triaza analogs, which often degrade above 150°C. The tert-butyl group likely confers moderate stability under ambient conditions .

Reactivity : Unlike analogs with unsaturated triene systems, the target compound’s diene moiety may reduce electrophilic reactivity, favoring applications in controlled synthetic pathways .

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